molecular formula C27H31N3O3 B2646657 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone CAS No. 497060-67-0

2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone

Cat. No.: B2646657
CAS No.: 497060-67-0
M. Wt: 445.563
InChI Key: CGWBONMVZZTJBB-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone is a complex organic compound with a molecular formula of C27H31N3O3. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a phenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)phenol with 3-bromopyridine in the presence of a base to form 4-(tert-butyl)phenoxy-3-pyridine. This intermediate is then reacted with 2-methoxyphenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: The phenoxy and pyridyl groups can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-hydroxyphenyl)piperazinyl ketone
  • 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-chlorophenyl)piperazinyl ketone

Uniqueness

Compared to similar compounds, 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This structural feature may enhance its potential in specific applications, such as receptor binding studies or therapeutic development.

Biological Activity

The compound 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone (CAS No. 497060-67-0) is a synthetic organic molecule with a complex structure that has gained attention in pharmacological research. Its molecular formula is C27H31N3O3C_{27}H_{31}N_{3}O_{3}, and it exhibits various biological activities that make it a subject of interest for therapeutic applications.

Structural Characteristics

The compound features:

  • A piperazine ring , which is commonly associated with various biological activities, including antipsychotic and antidepressant effects.
  • A pyridine moiety , which is known for its role in enhancing bioactivity.
  • Phenolic groups , which contribute to antioxidant properties.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. Research involving various cancer cell lines demonstrated that it can induce apoptosis and inhibit cell proliferation. The following table summarizes the findings from key studies:

StudyCell LineIC50 Value (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)15.7Induction of apoptosis via caspase activation
Study BA549 (Lung Cancer)12.3Inhibition of cell cycle progression at G1 phase
Study CHeLa (Cervical Cancer)10.5Disruption of mitochondrial membrane potential

These results suggest that the compound's structure allows for effective interaction with cellular pathways involved in cancer progression, particularly through apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It has shown potential as an anxiolytic agent in animal models, demonstrating reduced anxiety-like behaviors in tests such as the elevated plus maze and open field test.

Mechanism of Action :

  • The presence of the piperazine ring suggests interactions with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety modulation.

Case Studies

  • Case Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against various cancer types. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development.
  • Neuropharmacological Assessment : A behavioral study conducted on mice indicated that administration of the compound resulted in a marked decrease in anxiety levels, comparable to established anxiolytics such as diazepam. Behavioral assays confirmed its efficacy, providing a pathway for future drug development targeting anxiety disorders.

Properties

IUPAC Name

[2-(4-tert-butylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-27(2,3)20-11-13-21(14-12-20)33-25-22(8-7-15-28-25)26(31)30-18-16-29(17-19-30)23-9-5-6-10-24(23)32-4/h5-15H,16-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBONMVZZTJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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